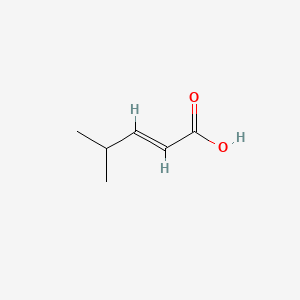
4-hydroxy-1,1-dioxo-1lambda6-thiane-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-hydroxy-1,1-dioxo-1lambda6-thiane-4-carboxylic acid is an organic compound that belongs to the class of thiane derivatives This compound is characterized by the presence of a thiane ring, which is a six-membered ring containing one sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-1,1-dioxo-1lambda6-thiane-4-carboxylic acid typically involves the oxidation of thiane derivatives. One common method is the oxidation of 4-hydroxythiane using strong oxidizing agents such as hydrogen peroxide or potassium permanganate under acidic conditions. The reaction is carried out at elevated temperatures to ensure complete oxidation of the sulfur atom to the sulfone group.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of catalysts, such as transition metal complexes, can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-hydroxy-1,1-dioxo-1lambda6-thiane-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfonic acid derivatives.
Reduction: Reduction of the sulfone group can yield thiane derivatives with lower oxidation states.
Substitution: The hydroxyl and carboxylic acid groups can participate in nucleophilic substitution reactions, leading to the formation of esters and amides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other strong oxidizing agents under acidic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under mild conditions.
Substitution: Alcohols and amines in the presence of acid or base catalysts.
Major Products
Oxidation: Sulfonic acid derivatives.
Reduction: Thiane derivatives with lower oxidation states.
Substitution: Esters and amides.
Scientific Research Applications
4-hydroxy-1,1-dioxo-1lambda6-thiane-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its structural similarity to natural substrates.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-hydroxy-1,1-dioxo-1lambda6-thiane-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the catalytic site. This inhibition can lead to various biological effects, depending on the enzyme targeted. Additionally, the compound’s ability to form hydrogen bonds and interact with hydrophobic regions of proteins contributes to its binding affinity and specificity.
Comparison with Similar Compounds
4-hydroxy-1,1-dioxo-1lambda6-thiane-4-carboxylic acid can be compared with other thiane derivatives, such as:
4-cyano-1,1-dioxo-1lambda6-thiane-4-carboxylic acid: Similar structure but with a cyano group instead of a hydroxyl group, leading to different reactivity and applications.
This compound methyl ester: The methyl ester derivative has different solubility and reactivity properties, making it suitable for different applications.
The uniqueness of this compound lies in its combination of functional groups, which allows for diverse chemical reactions and applications in various fields.
Properties
CAS No. |
1248073-89-3 |
|---|---|
Molecular Formula |
C6H10O5S |
Molecular Weight |
194.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



